5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Overview
Description
5-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a chemical compound with a molecular weight of 274.19 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride . The InChI code is 1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H .Physical and Chemical Properties Analysis
This compound is a solid . The SMILES string representation is CC1=CC=C2NC(C3NCCC3)=NC2=C1.Cl .Scientific Research Applications
Synthesis and Transformations
Research on the synthesis of complex organic molecules often explores the properties and reactions of benzodiazole derivatives. For example, the study by El’chaninov, Aleksandrov, and Stepanov (2018) described the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, highlighting the potential of such compounds for further chemical transformations, which could be applicable to derivatives like 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride (El’chaninov et al., 2018).
Antimicrobial Activity
The synthesis and study of antimicrobial properties are a significant area of research. Nural, Gemili, Ulger, Sarı, De Coen, and Şahin (2018) reported on the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, indicating that compounds with a pyrrolidine core structure can have significant biological activities. This suggests potential research applications for this compound in the field of antimicrobial studies (Nural et al., 2018).
Anticancer Activity
Investigations into the anticancer properties of compounds are also prevalent. Zhao, Guo, Hu, Yu, Zhi, and Zhang (2015) explored the potential anticancer activity of benzimidazole-based Zn(II) complexes towards human carcinoma cells, highlighting the interest in benzodiazole derivatives for cancer research. This aligns with the potential for investigating similar activities in compounds like this compound (Zhao et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 1 Dermal, Eye Irrit. 2, and Skin Sens. 1 . The hazard statements include H310 (fatal in contact with skin), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P262 (do not get in eyes, on skin, or on clothing), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P310 (Immediately call a POISON CENTER or doctor/physician), and P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention) .
Properties
IUPAC Name |
6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLJKCZRAZUINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185692-43-6 | |
Record name | 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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